molecular formula C6H4N2O3 B12856707 Methyl 3-cyanoisoxazole-4-carboxylate

Methyl 3-cyanoisoxazole-4-carboxylate

Cat. No.: B12856707
M. Wt: 152.11 g/mol
InChI Key: ZZYYDDKYLMUCLQ-UHFFFAOYSA-N
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Description

Methyl 3-cyanoisoxazole-4-carboxylate is a heterocyclic organic compound featuring an isoxazole core substituted with a cyano (-CN) group at position 3 and a methyl ester (-COOCH₃) at position 4. The isoxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, is known for its stability and role in medicinal chemistry. The electron-withdrawing cyano group enhances the compound’s reactivity, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

IUPAC Name

methyl 3-cyano-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C6H4N2O3/c1-10-6(9)4-3-11-8-5(4)2-7/h3H,1H3

InChI Key

ZZYYDDKYLMUCLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CON=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyanoisoxazole-4-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction is often catalyzed by copper (I) or ruthenium (II) complexes, although metal-free methods are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyanoisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized isoxazole derivatives .

Scientific Research Applications

Methyl 3-cyanoisoxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyanoisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared with structurally related isoxazole derivatives, focusing on substituents, physicochemical properties, and reported applications.

Table 1: Structural and Physicochemical Comparison
Compound Name R3 Substituent R4 Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activities
Methyl 3-cyanoisoxazole-4-carboxylate CN COOCH₃ C₆H₄N₂O₃ 168.11 Not reported Potential pharmacological uses
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate C₆H₅ (phenyl) COOCH₂CH₃ C₁₃H₁₃NO₃ 231.25 Not reported Anticonvulsant, antibacterial
3-Methyl-4-isoxazolecarboxylic acid CH₃ COOH C₅H₅NO₃ 127.11 185–187 Intermediate for ester synthesis
Ethyl 3-methylisoxazole-4-carboxylate CH₃ COOCH₂CH₃ C₇H₉NO₃ 155.15 Not reported Synthetic intermediate
Methyl 4-((4-amino-2-chlorophenoxy)methyl)-5-methylisoxazole-3-carboxylate Cl, NH₂, CH₃ COOCH₃ C₁₄H₁₄ClN₂O₄ 296.71 Not reported Not reported

Key Observations

Lipophilicity: Compounds with aromatic substituents (e.g., phenyl in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Ester vs. Acid Functionality: The carboxylic acid derivative (3-Methyl-4-isoxazolecarboxylic acid) has a higher melting point (185–187°C) due to hydrogen bonding, whereas ester derivatives (e.g., methyl or ethyl esters) are typically more volatile and metabolically labile .

Biological Activity Trends Antimicrobial and Anticonvulsant Properties: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate demonstrates notable anticonvulsant and antibacterial activity, likely due to the phenyl group’s hydrophobic interactions with biological targets .

Synthetic Utility Intermediates in Drug Development: Ethyl 3-methylisoxazole-4-carboxylate and 3-Methyl-4-isoxazolecarboxylic acid are frequently used to synthesize more complex derivatives, including antibiotics and CNS-active agents . Functionalization Potential: Methyl 4-((4-amino-2-chlorophenoxy)methyl)-5-methylisoxazole-3-carboxylate exemplifies how bulky substituents can be introduced for targeted drug design, though its biological profile remains underexplored .

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